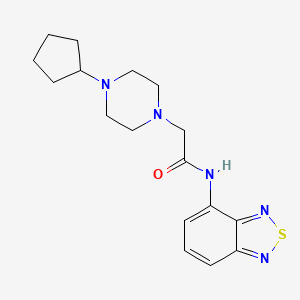![molecular formula C19H23N3O3 B4285094 N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285094.png)
N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Overview
Description
N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor protein that plays a crucial role in cell signaling, cell proliferation, and differentiation. Overexpression or mutations of EGFR have been linked to various types of cancers, including lung, breast, and colon cancer. AG-1478 has been widely used in scientific research to investigate the role of EGFR in cancer development and to develop new cancer therapies.
Mechanism of Action
N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and inhibiting the growth and proliferation of cancer cells. The binding of N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea to EGFR is reversible and competitive with ATP. N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has a higher affinity for the inactive conformation of EGFR, which is more prevalent in cancer cells than in normal cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has a relatively low toxicity profile and does not affect the growth of normal cells at therapeutic concentrations. However, it may cause side effects such as skin rash and diarrhea in some patients.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a highly selective and potent inhibitor of EGFR tyrosine kinase. It has been extensively studied in preclinical models and has shown promising results in cancer therapy. N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is relatively easy to use in laboratory experiments and can be administered orally or intravenously. However, it has some limitations, such as its low solubility in water and its potential to cause side effects in some patients.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea and its potential applications in cancer therapy. One direction is to investigate the combination of N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy and reduce their side effects. Another direction is to develop new EGFR inhibitors with improved pharmacokinetic and pharmacodynamic properties. Additionally, N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea can be used as a tool to study the role of EGFR in other diseases, such as Alzheimer's disease and diabetes.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been widely used in scientific research to investigate the role of EGFR in cancer development and to develop new cancer therapies. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has also been used to study the downstream signaling pathways of EGFR and to identify potential targets for cancer therapy. In addition, N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been used in drug discovery to develop new EGFR inhibitors with improved efficacy and safety profiles.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-18-5-3-2-4-17(18)21-19(23)20-16-8-6-15(7-9-16)14-22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGHAJZIGFQJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285018.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285019.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-ethylbutyl)-1-piperazinyl]acetamide](/img/structure/B4285030.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285034.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285035.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-thienylmethyl)-1-piperazinyl]acetamide](/img/structure/B4285043.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4285049.png)
![N-2,1,3-benzoxadiazol-4-yl-2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}acetamide](/img/structure/B4285061.png)
![N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285078.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285086.png)
![N-(2-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285100.png)
![methyl 5-methyl-2-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4285116.png)
![N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285129.png)